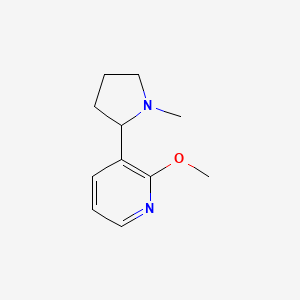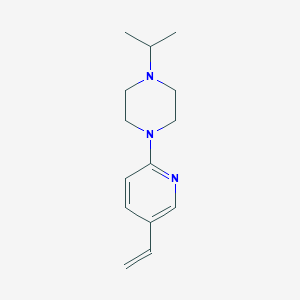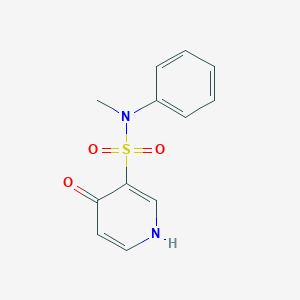
4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a pyridine ring substituted with hydroxy, methyl, and phenyl groups, along with a sulfonamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The hydroxy, methyl, and phenyl groups are introduced through substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
相似化合物的比较
Similar Compounds
4-Hydroxy-N-methylpiperidine: A related compound with a piperidine ring instead of a pyridine ring.
N-Methyl-4-hydroxypiperidine: Another similar compound with a different ring structure.
Uniqueness
4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and its potential biological activities
属性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
N-methyl-4-oxo-N-phenyl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c1-14(10-5-3-2-4-6-10)18(16,17)12-9-13-8-7-11(12)15/h2-9H,1H3,(H,13,15) |
InChI 键 |
QZPCNZIFCODLMH-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




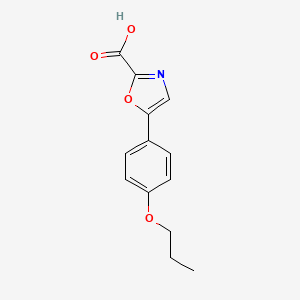
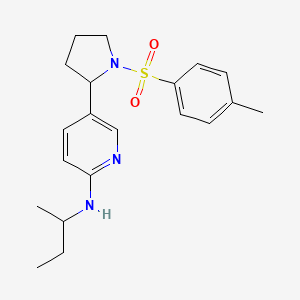

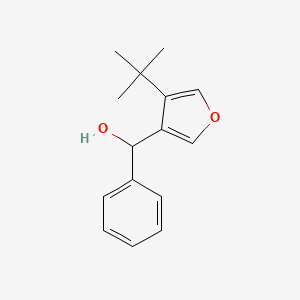

![(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate](/img/structure/B11803262.png)

![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

